Ethyl 3-(3-aminopyridin-2-yl)propanoate
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Overview
Description
Ethyl 3-(3-aminopyridin-2-yl)propanoate is a chemical compound with the molecular formula C10H14N2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl ester group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-(3-aminopyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The process is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product as white lamellar crystals .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials, 2-aminopyridine and ethyl acrylate, are readily available and cost-effective, making the industrial production economically viable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminopyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-(3-aminopyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminopyridin-2-yl)propanoate involves its interaction with specific molecular targets. For instance, as a potential thrombin inhibitor, the compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in blood clot formation. The molecular pathways involved include the inhibition of the coagulation cascade, thereby reducing the risk of thrombosis .
Comparison with Similar Compounds
Ethyl 3-(3-aminopyridin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: Another pyridine derivative with similar synthetic routes and applications.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex derivative with additional functional groups, used in anti-cancer research.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad range of applications in various fields.
Properties
IUPAC Name |
ethyl 3-(3-aminopyridin-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVODEHFWBRPDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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